Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)-
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Overview
Description
Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of two dichlorophenyl groups attached to a piperazine ring, along with a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- typically involves the reaction of piperazine with 3,4-dichlorophenyl and 2,5-dichlorophenyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, including its role as an antiparasitic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the dichlorophenyl groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-chlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)-
- Piperazine, 1-(3,4-dichlorophenyl)-4-((4-chlorophenyl)sulfonyl)-
- Piperazine, 1-(3,4-dichlorophenyl)-4-((2,4-dichlorophenyl)sulfonyl)-
Uniqueness
Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- is unique due to the specific positioning of the dichlorophenyl groups and the sulfonyl group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
197166-39-5 |
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Molecular Formula |
C16H14Cl4N2O2S |
Molecular Weight |
440.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H14Cl4N2O2S/c17-11-1-3-14(19)16(9-11)25(23,24)22-7-5-21(6-8-22)12-2-4-13(18)15(20)10-12/h1-4,9-10H,5-8H2 |
InChI Key |
VAQACFCOJXBJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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